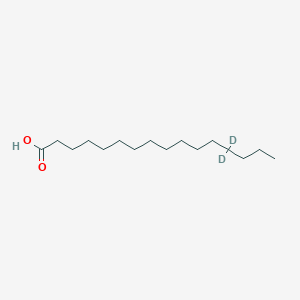

13,13-dideuteriohexadecanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

13,13-dideuteriohexadecanoic acid, also known as this compound, is a deuterated form of hexadecanoic acid (palmitic acid). This compound is characterized by the substitution of two hydrogen atoms with deuterium at the 13th carbon position. The molecular formula is C16H30D2O2, and it has a molecular weight of 258.44 g/mol . Deuterated compounds like this compound are valuable in scientific research due to their unique properties, which allow for precise tracking and analysis in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 13,13-dideuteriohexadecanoic acid can be synthesized through several methods. One common approach involves the deuteration of hexadecanoic acid using deuterium gas (D2) in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound often involves the use of specialized reactors designed to handle deuterium gas safely. The process is optimized to achieve high yields and purity, ensuring that the final product meets the stringent requirements for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 13,13-dideuteriohexadecanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the acid into its corresponding ketone or aldehyde.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halogens, organometallic compounds

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Various substituted derivatives

Aplicaciones Científicas De Investigación

13,13-dideuteriohexadecanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of fatty acids in the body.

Industry: Applied in the production of deuterated compounds for use in various industrial processes, including the manufacture of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 13,13-dideuteriohexadecanoic acid involves its incorporation into metabolic pathways where it can be used to study the dynamics of fatty acid metabolism. The deuterium atoms provide a unique marker that can be tracked using NMR spectroscopy, allowing researchers to gain insights into the molecular targets and pathways involved in fatty acid metabolism .

Comparación Con Compuestos Similares

13,13-dideuteriohexadecanoic acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Hexadecanoic acid (palmitic acid): The non-deuterated form, commonly found in plants and animals.

Hexadecanoic-13,13-D3 acid: A variant with three deuterium atoms.

Hexadecanoic-12,12-D2 acid: A variant with deuterium atoms at the 12th carbon position.

The deuterium labeling in this compound provides enhanced stability and allows for more precise tracking in metabolic studies, making it a valuable tool in scientific research.

Actividad Biológica

13,13-Dideuteriohexadecanoic acid, a deuterated derivative of hexadecanoic acid (palmitic acid), has garnered attention in biochemical research due to its unique isotopic labeling properties. This compound is primarily utilized in metabolic studies, particularly in tracking lipid metabolism and understanding the dynamics of fatty acids in biological systems. This article reviews the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H30D2O2

- Molecular Weight : 270.43 g/mol

- Structure : The compound features two deuterium atoms replacing hydrogen atoms at the 13th carbon position of the hexadecanoate chain.

Applications in Biological Research

This compound serves various roles in biological research:

- Isotope Tracer Studies : Its deuterated nature allows researchers to trace metabolic pathways involving fatty acids. This is particularly useful in studying lipid metabolism and energy expenditure.

- Lipid Metabolism : The compound aids in understanding how fatty acids are synthesized, broken down, and utilized by cells, contributing to insights into metabolic disorders such as obesity and diabetes.

The biological activity of this compound is primarily mediated through its incorporation into lipid membranes and its role as a substrate for metabolic enzymes. Key mechanisms include:

- Fatty Acid Oxidation : The compound can undergo β-oxidation, leading to the generation of acetyl-CoA, which enters the citric acid cycle for energy production.

- Membrane Fluidity : As a component of phospholipids, it influences membrane fluidity and functionality, impacting cellular signaling and transport mechanisms.

Case Studies

-

Metabolic Tracing in Rodent Models :

- A study utilized this compound to trace lipid metabolism in mice. Results indicated that the compound was effectively incorporated into various tissues, allowing for the assessment of fatty acid utilization during different metabolic states (e.g., fasting vs. fed) .

- Impact on Lipid Profiles :

- Role in Disease Models :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hexadecanoic Acid (Palmitic Acid) | C16H32O2 | Non-deuterated; widely studied for its metabolic effects. |

| 13-Dodecanoic Acid | C12H24O2 | Shorter chain; used for different metabolic studies. |

| Glyceryl tri(hexadecanoate-2,2-D2) | C51H98O6 | Deuterated triglyceride; used for tracking lipid metabolism. |

Propiedades

IUPAC Name |

13,13-dideuteriohexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-APZFVMQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC)CCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.